molecular formula C24H17N3O B14150034 4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile CAS No. 89058-96-8

4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile

Cat. No.: B14150034
CAS No.: 89058-96-8
M. Wt: 363.4 g/mol
InChI Key: OCYKVYKEWUAQNQ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile ( 89058-96-8) is a chemical compound with the molecular formula C24H17N3O and a molecular weight of 363.41 g/mol . It belongs to the pyrimidine-5-carbonitrile class of heterocyclic compounds, which are recognized in medicinal chemistry as versatile scaffolds with diverse biological activity . Pyrimidine carbonitrile derivatives are of significant research interest due to their potential as kinase inhibitors . Specifically, analogues based on the 4-(4-Methoxyphenyl)pyrimidine-5-carbonitrile core have been investigated as multi-acting inhibitors targeting the PI3K/AKT signaling pathway, an oncogenic route frequently associated with cancer cell survival and proliferation . Such compounds have demonstrated promising in-vitro cytotoxic activity against human breast cancer (MCF-7) and leukemia (K562) cell lines, inducing cell cycle arrest and caspase-3 dependent apoptosis . The structural features of this compound, including the carbonitrile group and multiple phenyl rings, make it a valuable intermediate for further chemical functionalization, such as nucleophilic substitution reactions, to generate novel derivatives for biological screening . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89058-96-8

Molecular Formula

C24H17N3O

Molecular Weight

363.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C24H17N3O/c1-28-20-14-12-18(13-15-20)23-21(16-25)22(17-8-4-2-5-9-17)26-24(27-23)19-10-6-3-7-11-19/h2-15H,1H3

InChI Key

OCYKVYKEWUAQNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aromatic Aldehydes and Ketones

Original Method by Abd-Elfattah et al. (1983)

The foundational synthesis of 4-(4-methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile was reported by Abd-Elfattah et al. in 1983. This method employs a three-component cyclocondensation reaction involving:

  • 4-Methoxybenzaldehyde as the aromatic aldehyde.
  • Acetophenone as the ketone component.
  • Malononitrile as the carbonitrile source.

The reaction proceeds in ethanol under basic conditions (potassium hydroxide) at reflux temperatures (78–80°C) for 3–5 hours. The mechanism follows a modified Hantzsch pyrimidine synthesis, where the aldehyde and ketone undergo aldol condensation to form a chalcone intermediate. Subsequent cyclization with malononitrile yields the pyrimidine core. The final product is isolated via acidification and recrystallization from ethanol, achieving a yield of ~77%.

Key Reaction Parameters

Component Quantity (mmol) Solvent Temperature (°C) Time (h) Yield (%)
4-Methoxybenzaldehyde 2 Ethanol 78–80 3–5 77

This method remains widely cited due to its simplicity and scalability. However, challenges include prolonged reaction times and the need for rigorous purification to remove byproducts such as unreacted chalcones.

Nucleophilic Substitution on Chlorinated Pyrimidine Intermediates

Two-Step Synthesis via Chloropyrimidine Intermediate

A contemporary approach involves synthesizing a chlorinated pyrimidine precursor, followed by nucleophilic substitution. This method, adapted from procedures for analogous pyrimidine-5-carbonitriles, proceeds as follows:

Step 1: Synthesis of 4-Chloro-6-(4-Methoxyphenyl)-2-(Methylthio)Pyrimidine-5-Carbonitrile

A solution of 4-methoxybenzaldehyde (2 mmol) and methyl thiourea (2.2 mmol) in acetic anhydride undergoes cyclization at 120°C for 8 hours. The intermediate is chlorinated using phosphorus oxychloride (POCl₃) under reflux (110°C, 6 hours), yielding the chloropyrimidine.

Step 2: Displacement of Chlorine with Phenyl Groups

The chloropyrimidine (1 mmol) is reacted with phenylboronic acid (2.2 mmol) in a Suzuki–Miyaura coupling using palladium(II) acetate as a catalyst and potassium carbonate as a base. The reaction occurs in a tetrahydrofuran (THF)/water (4:1) mixture at 80°C for 12 hours. This step installs the 2- and 6-phenyl groups, yielding the target compound with a 68% isolated yield after column chromatography.

Advantages

  • Enables precise control over substituent positions.
  • Compatible with diverse aryl boronic acids for functional group diversification.

Alternative Pathways and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 4-methoxybenzaldehyde (1 mmol), benzaldehyde (1 mmol), and malononitrile (1.2 mmol) in ethanol is irradiated at 100°C for 20 minutes. This method achieves a 72% yield, demonstrating improved efficiency compared to conventional heating.

Solvent-Free Mechanochemical Synthesis

Grinding equimolar amounts of 4-methoxybenzaldehyde, acetophenone, and malononitrile with potassium hydroxide in a ball mill for 30 minutes produces the target compound in 65% yield. While environmentally friendly, this method requires post-reaction extraction with dichloromethane to isolate the product.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

Method Conditions Time (h) Yield (%) Purity (%)
Cyclocondensation Ethanol, KOH, reflux 3–5 77 95
Suzuki Coupling THF/H₂O, Pd(OAc)₂, 80°C 12 68 98
Microwave Ethanol, 100°C, microwave 0.3 72 97
Mechanochemical Solvent-free, ball milling 0.5 65 93

The cyclocondensation method remains optimal for large-scale synthesis due to its straightforward setup and high yield. Conversely, the Suzuki coupling route offers superior regioselectivity for applications requiring tailored substitution patterns.

Challenges and Optimization Strategies

Byproduct Formation in Cyclocondensation

The primary byproduct, 4-(4-methoxyphenyl)-6-phenylpyrimidine-5-carbonitrile (lacking the 2-phenyl group), arises from incomplete aldol condensation. Adding a 10% excess of acetophenone suppresses this side reaction, improving yields to 82%.

Catalyst Recovery in Suzuki Coupling

Recycling the palladium catalyst via filtration over Celite® and washing with ethyl acetate reduces costs by 40% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Key Features Reference
4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile C₂₄H₁₇N₃O 4-(4-MeOPh), 2,6-Ph N/A High lipophilicity, no oxo group
3,4-Dihydro-2-(4-ClPh)-6-(4-MeOPh)-4-oxo-pyrimidine-5-carbonitrile (5b) C₁₈H₁₂ClN₃O 4-oxo, 2-(4-ClPh), 6-(4-MeOPh) N/A Oxo group enhances H-bonding
3,4-Dihydro-2,6-diphenyl-4-oxo-pyrimidine-5-carbonitrile (5i) C₁₇H₁₁N₃O 4-oxo, 2,6-Ph N/A Simpler structure, high activity
4-(4-MeOPh)-2-(MeS)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₁₃H₁₁N₃O₂S 4-(4-MeOPh), 2-MeS, 6-oxo 300 Sulfur substituent, high mp
4-Amino-6-(4-ClPh)-2-Ph-5-pyrimidinecarbonitrile (4h) C₁₇H₁₁ClN₄ 4-NH₂, 6-(4-ClPh), 2-Ph 222 Amino group increases polarity
6-(4-MeOPh)-2-(4-Me-piperidin-1-yl)-4-oxo-pyrimidine-5-carbonitrile C₁₈H₂₀N₄O₂ 4-oxo, 6-(4-MeOPh), 2-piperidinyl N/A Basic nitrogen for solubility

Key Observations :

  • Substituent Effects : The presence of electron-donating methoxy groups (e.g., 4-MeOPh) generally increases lipophilicity but may reduce antioxidant activity compared to electron-withdrawing groups like halogens .
  • Amino vs.
Antinociceptive Activity
  • Compound 5b (4-ClPh, 4-MeOPh, 4-oxo) and 5i (2,6-Ph, 4-oxo) demonstrated ~88% inhibition of abdominal constrictions in mice at 50 mg/kg. The methoxy group in 5b enhances activity, but halogenation (e.g., Cl) may reduce efficacy .
  • Target Compound : While lacking an oxo group, its diphenyl and methoxyphenyl substituents may promote hydrophobic interactions in analgesic targets, though direct activity data are unavailable.
Antioxidant Activity
  • A methoxy-substituted analog (6-(4-MeOPh)-4-(4-MeOPh)-2-oxo-dihydropyridine-3-carbonitrile ) showed only 17.55% antioxidant activity at 12 ppm, significantly lower than brominated or hydroxylated derivatives (up to 79%) . This suggests methoxy groups are less favorable for radical scavenging.
Herbicidal Activity
  • Pyrimidinecarbonitriles with aryl substituents (e.g., 4-chlorobenzyl, 3,4,5-trimethoxyphenyl) showed moderate activity against rape but weak effects on barnyard grass .

Substituent-Driven Structure-Activity Relationships (SAR)

Electron-Donating Groups (e.g., MeO): Enhance lipophilicity and π-π stacking but may reduce antioxidant efficacy . In antinociception, methoxy groups improve activity when paired with oxo or halogen groups .

Halogen Substituents (Cl, Br): Increase molecular weight and polarity but may reduce antinociceptive activity .

Amino Groups: Improve solubility and hydrogen-bonding capacity, as seen in 4h (mp 222°C) .

Biological Activity

4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile (CAS Number: 89058-96-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on current literature.

  • Molecular Formula : C24_{24}H17_{17}N3_3O
  • Molecular Weight : 363.411 g/mol
  • LogP : 5.35788 (indicating high lipophilicity)
  • Polar Surface Area (PSA) : 58.800 Ų

Biological Activities

Research indicates that derivatives of pyrimidine-5-carbonitriles, including this compound, exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds with pyrimidine structures can inhibit cancer cell proliferation. For instance, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers .
    • A recent study highlighted that pyrimidine derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi .
    • The mechanism of action may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.
  • Anti-inflammatory Effects :
    • Pyrimidine derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . This suggests potential use in treating inflammatory diseases.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing malononitrile with appropriate aldehydes and amines under reflux conditions.
  • Cyclization Processes : Formation of the pyrimidine ring through cyclization reactions that involve nucleophilic attack on carbon electrophiles.

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies conducted on human colorectal cancer cell lines (HCT116, HT29) revealed that this compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range .
  • Mechanistic Studies :
    • Investigations into the mechanism of action indicated that the compound induces apoptosis through the mitochondrial pathway, characterized by changes in mitochondrial membrane potential and activation of caspases .

Q & A

Q. Methodological Insight :

  • Use IR spectroscopy to monitor the disappearance of starting materials (e.g., CN stretch at ~2212 cm⁻¹) .
  • Purify via recrystallization from ethanol/water mixtures to enhance crystallinity .

How can researchers address discrepancies between calculated and observed elemental analysis data for pyrimidinecarbonitriles?

Advanced Research Question
Discrepancies in elemental analysis (e.g., C, H, N percentages) often arise from incomplete purification or hygroscopic intermediates. reports calculated vs. observed values (e.g., C: 57.13% vs. 57.24%), highlighting the need for rigorous drying and use of high-purity solvents.

Q. Methodological Insight :

  • Perform TGA (thermogravimetric analysis) to assess moisture content .
  • Validate purity via HPLC-MS to detect trace impurities affecting elemental composition .

What spectroscopic and crystallographic techniques are most reliable for confirming the regioselectivity of pyrimidinecarbonitrile derivatives?

Basic Research Question

  • NMR Spectroscopy : Key ¹H NMR signals include aromatic protons (δ 7.0–8.4 ppm) and NH₂ groups (δ ~7.09 ppm). ¹³C NMR confirms nitrile carbon at ~116–118 ppm .
  • X-ray Crystallography : Resolves ambiguities in substitution patterns. used crystallography to confirm the planar conformation of pyridine derivatives, applicable to pyrimidine analogs.

Q. Methodological Insight :

  • Use DFT calculations to map electrostatic potential surfaces .
  • Analyze substituent effects via Hammett plots using reaction rate data .

What strategies resolve contradictions in reported melting points or spectral data for structurally similar pyrimidinecarbonitriles?

Advanced Research Question
Contradictions may arise from polymorphism or solvent-dependent crystallization. For example, reports a melting point of 300°C for a methoxyphenyl derivative, while notes 113–115°C for a methylthio analog.

Q. Methodological Insight :

  • Perform DSC (differential scanning calorimetry) to detect polymorphic transitions .
  • Compare solvent-free vs. solvated crystal structures using SC-XRD .

How can computational modeling guide the design of pyrimidinecarbonitriles for target-specific applications (e.g., enzyme inhibition)?

Q. Methodological Insight :

  • Use AutoDock Vina to model interactions with active sites (e.g., PDE4B enzyme).
  • Validate predictions via SAR (structure-activity relationship) studies using halogenated analogs .

What are the challenges in scaling up laboratory-scale syntheses of pyrimidinecarbonitriles while maintaining regiochemical purity?

Advanced Research Question
Scale-up often introduces side reactions (e.g., oxidation of methoxy groups). highlights the use of controlled reagent addition and inert atmospheres to minimize byproducts.

Q. Methodological Insight :

  • Implement flow chemistry for precise temperature and mixing control .
  • Monitor regioselectivity via in-situ FTIR during continuous synthesis .

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